molecular formula C5H9F2NO B1650593 4,4-Difluoropiperidin-3-ol CAS No. 1187087-19-9

4,4-Difluoropiperidin-3-ol

Cat. No. B1650593
CAS RN: 1187087-19-9
M. Wt: 137.13
InChI Key: WCNZGFYSIIPMMR-UHFFFAOYSA-N
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Description

“4,4-Difluoropiperidin-3-ol” is a chemical compound with the molecular formula C5H9F2NO . It is often found in the form of a hydrochloride salt . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The linear formula for “this compound hydrochloride” is C5H10ClF2NO . The molecular weight of the compound is 173.59 .


Physical And Chemical Properties Analysis

“this compound hydrochloride” is a solid substance . and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Medicinal Chemistry

4,4-Difluoropiperidin-3-ol and its derivatives are significant in synthetic and medicinal chemistry. Synthetic strategies for 4-substituted 3,3-difluoropiperidines, closely related to this compound, have been developed. These compounds serve as building blocks in medicinal chemistry, particularly for the synthesis of fluorinated gamma-amino acids and N-protected isonipecotic acid (Surmont et al., 2010). Similarly, the synthesis of N-protected 3,3-difluoropipecolic acid, a novel fluorinated amino acid, demonstrates the utility of these compounds in developing new chemical entities (Verniest et al., 2008).

Advanced Organic Synthesis Techniques

Efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, involving deoxofluorination and selective N- and O-deprotection, highlights the advanced techniques used in organic synthesis and the development of functionalized fluorinated piperidines for use in various chemical industries (Surmont et al., 2009).

Nuclear Magnetic Resonance Spectroscopy

4,4-Difluoropiperidine has been studied using fluorine magnetic resonance spectroscopy to understand conformational equilibria and equilibration. This research contributes to the fundamental understanding of molecular behavior and structure, essential in designing more effective compounds (Yousif & Roberts, 1968).

Chemical Process Optimization

The scale-up and optimization of continuous flow carboxylation of N-Boc-4,4-difluoropiperidine using s-BuLi in THF illustrate the application of this compound derivatives in chemical process development, showcasing its role in industrial chemistry (Kestemont et al., 2021).

Mechanism of Action

The mechanism of action of “4,4-Difluoropiperidin-3-ol” is not clear from the available information. It’s worth noting that similar compounds, such as Dipeptidyl Peptidase-4 (DPP-4) inhibitors, have been studied for their effects on glucose regulation .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4,4-difluoropiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNZGFYSIIPMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311568
Record name 4,4-Difluoro-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187087-19-9
Record name 4,4-Difluoro-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187087-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Difluoro-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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